molecular formula C23H26ClN7O3 B1447171 R-Avanafil CAS No. 1638497-26-3

R-Avanafil

Numéro de catalogue B1447171
Numéro CAS: 1638497-26-3
Poids moléculaire: 483.9 g/mol
Clé InChI: WEAJZXNPAWBCOA-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

R-Avanafil is an important new synthetic compound that has been developed for use in scientific research and experimentation. It is an analogue of sildenafil citrate (Viagra®), and has been developed to provide a more potent and effective version of the original compound.

Applications De Recherche Scientifique

Analytical Method Development and Validation

  • LC-DAD and LC-MS/MS Methods for Determination of Avanafil : New liquid chromatography methods have been developed and validated for the quantitative determination of avanafil in pharmaceutical preparations. These methods include LC with photodiode array detection (LC-DAD) and LC-tandem mass spectrometry (LC-MS/MS), validated according to ICH Q2 (R1) guidelines. These methods are crucial for ensuring the quality and safety of avanafil-containing products (Can, 2018).

Pharmacokinetic Studies

  • Pharmacokinetics in Healthy Volunteers : A study examined the tolerability and pharmacokinetics of single and multiple oral doses of avanafil in healthy Korean male volunteers. This study is key to understanding avanafil's behavior in the human body and guiding its clinical use (Jung et al., 2010).
  • LC-MS/MS Determination in Rat Plasma and Brain : This research involved the development of a sensitive high-performance-liquid chromatography-triple quad-mass spectrometric method for analyzing avanafil in rat plasma and brain. Such studies are crucial for understanding the distribution and metabolism of avanafil in the body (Kammoun et al., 2020).

Formulation and Delivery Systems

  • Solid Lipid Nanoparticles for Transdermal Delivery : This study aimed to formulate and optimize avanafil-loaded solid lipid nanoparticles (SLNs) for transdermal delivery, enhancing its bioavailability and solubility (Kurakula et al., 2016).
  • Optimized Avanafil-Loaded Invasomal Transdermal Film : The development of an optimized avanafil-loaded invasomal transdermal film was investigated to enhance the bioavailability of avanafil by improving its transdermal permeation (Ahmed & Badr-Eldin, 2019).

Pharmacodynamics

  • Inhibitory Effects on Detrusor Muscle Contractility : A study investigated the effect of avanafil on the contractility of the isolated detrusor muscle, providing insights into its potential therapeutic applications beyond erectile dysfunction (Dhruva et al., 2019).

Selectivity and Efficacy Studies

  • Phosphodiesterase-5 Selectivity : Research on avanafil's selectivity for phosphodiesterase-5 over other phosphodiesterase subtypes has important implications for its therapeutic specificity and side effect profile (Kotera et al., 2012).

Propriétés

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Avanafil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Avanafil
Reactant of Route 2
Reactant of Route 2
R-Avanafil
Reactant of Route 3
Reactant of Route 3
R-Avanafil
Reactant of Route 4
Reactant of Route 4
R-Avanafil
Reactant of Route 5
Reactant of Route 5
R-Avanafil
Reactant of Route 6
Reactant of Route 6
R-Avanafil

Citations

For This Compound
5
Citations
KM El-Say, OD Al-Hejaili, HS El-Sawy… - Drug delivery and …, 2023 - Springer
The highly effective phosphodiesterase type 5 inhibitor (avanafil; AVA) is routinely prescribed to treat erectile dysfunction. The drug has poor oral bioavailability and undergoes a …
Number of citations: 6 link.springer.com
X Ren, H Yu, X Qi, Q Chen, J Yang… - … in drug development, 2021 - Wiley Online Library
This bioequivalence study was conducted to determine the pharmacokinetics and safety profiles of an originator and a generic avanafil formulation in Chinese male subjects under fed …
Number of citations: 1 accp1.onlinelibrary.wiley.com
CR Pereira Da Veiga… - … Journal of Innovation …, 2014 - World Scientific
The general objective of this study is to investigate the erectile dysfunction pharmaceutical market over the past two decades (1990–2010) through patent data analysis. The study of the …
Number of citations: 5 www.worldscientific.com
MR Tavakoli, M Faraji, S Sam… - Sexual Medicine …, 2023 - academic.oup.com
Introduction Erectile dysfunction (ED), for multifactorial reasons, is one of the biggest current quandaries among men worldwide and results in other complications such as reduced …
Number of citations: 4 academic.oup.com
R Berges, D Schremmer, R Limberg - MMW-Fortschritte der Medizin, 2017 - Springer
Ziel und Methode In der prospektiven, multizentrischen, nicht interventionellen AVANTI-Studie wurden die Selektionskriterien für den PDE-5-Hemmer Avanafil evaluiert und seine …
Number of citations: 1 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.